
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
Overview
Description
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is an organic compound with the molecular formula C6H4N2O2 It is characterized by a pyrrole ring substituted with a nitrile group and two keto groups
Mechanism of Action
Target of Action
It is known that the compound contains a maleimide group , which is known to react with thiol groups, often found in cysteine residues of proteins . This suggests that the compound may target proteins with accessible cysteine residues.
Mode of Action
The maleimide group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can react with a thiol group to form a covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol, such as a protein . The formation of this bond can alter the function of the protein, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the reaction of maleimide with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by the addition of maleimide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Similar structure but with an ethyl acetate group instead of a nitrile group.
N-maleoylglycine: Contains a similar pyrrole ring but with a glycine moiety.
Uniqueness
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its combination of a nitrile group and two keto groups on the pyrrole ring.
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H6N2O3
- Molecular Weight : 154.12 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic and antimicrobial properties. The compound exhibits a range of effects on various cell lines and microorganisms.
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds can exhibit significant anticancer activity. A study focused on the synthesis of a series of pyrrole derivatives revealed that certain compounds showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating a potential application in developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : It interferes with cell cycle progression in cancer cells.
- Antibacterial Mechanism : The action against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study, various derivatives including this compound were tested for cytotoxicity against several cancer cell lines. The results indicated that:
- MCF-7 Cells : IC50 = 15 µM
- HeLa Cells : IC50 = 12 µM
These findings suggest that the compound has a significant potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
A separate investigation evaluated the antimicrobial efficacy of the compound against common pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data indicates that while the compound is effective against Staphylococcus aureus, it shows less efficacy against Pseudomonas aeruginosa .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPBZDJHJVHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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